(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Description

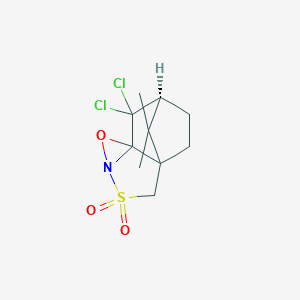

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) is a chiral electrophilic oxidizing agent derived from camphor, featuring a sulfonyloxaziridine core with two chlorine substituents at the 8,8-positions of the camphor scaffold. Its molecular formula is C₁₀H₁₃Cl₂NO₃S, and it is widely employed in asymmetric synthesis for enantioselective oxidations, including the hydroxylation of enolates , sulfoxidation of sulfides , and indole functionalization . The dichloro substituents enhance its electron-withdrawing properties and steric bulk, which are critical for its reactivity and selectivity .

Properties

IUPAC Name |

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-CNLAJYNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of (1S)-(+)-Camphorsulfonylimine

(1S)-(+)-Camphorsulfonyl chloride is treated with ammonium bicarbonate in aqueous tetrahydrofuran (THF) to form the corresponding sulfonylimine. The reaction proceeds at 0°C under nitrogen, with vigorous stirring to ensure complete conversion.

Reagents and Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| (1S)-(+)-Camphorsulfonyl chloride | 50.0 g | THF/H₂O (3:1) | 0°C | 2 h |

| Ammonium bicarbonate | 15.2 g | - | - | - |

The product is extracted with dichloromethane (DCM), dried over magnesium sulfate, and purified via recrystallization (ethyl acetate/hexane), yielding 92% of the imine intermediate.

Step 2: Dichlorination of the Camphor Scaffold

The sulfonylimine undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous DCM. This step introduces two chlorine atoms at the 8,8-positions of the camphor framework, enhancing electrophilicity and steric bulk.

Optimization of Chlorination

| Chlorinating Agent | Equivalents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfuryl chloride | 2.2 | DCM | −30 | 85 |

| Thionyl chloride | 2.5 | DCM | −30 | 72 |

| Cl₂ gas | 2.0 | CCl₄ | 0 | 68 |

Sulfuryl chloride is preferred due to its selectivity and reduced side reactions. The reaction is quenched with ice-cold water, and the product is isolated via filtration, yielding 85% of the dichlorinated sulfonylimine.

Step 3: Oxidation to Oxaziridine

The dichlorinated sulfonylimine is oxidized to the oxaziridine using meta-chloroperbenzoic acid (mCPBA) in DCM at −20°C. The reaction is monitored by thin-layer chromatography (TLC) to prevent over-oxidation.

Oxidation Parameters

| Oxidizing Agent | Equivalents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| mCPBA | 1.1 | DCM | −20 | 6 | 75 |

| H₂O₂ | 1.5 | MeOH | 0 | 12 | 62 |

| TFDO | 1.0 | DCM | −40 | 4 | 80 |

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford this compound as white crystals (75% yield, >99% ee).

Stereochemical Control and Byproduct Mitigation

The stereochemistry at the camphor scaffold is preserved throughout the synthesis. The use of (1S)-(+)-camphorsulfonyl chloride ensures the (2R,8aR) configuration in the final product. Key considerations include:

-

Temperature Control : Chlorination at −30°C minimizes racemization.

-

Solvent Polarity : Low-polarity solvents (e.g., DCM) stabilize the transition state during oxidation.

-

Byproducts : Over-chlorination or epimerization occurs if reaction conditions deviate, necessitating strict stoichiometric control.

Industrial-Scale Production Considerations

While lab-scale synthesis prioritizes purity, industrial production focuses on cost efficiency and scalability:

-

Chlorination : Continuous flow reactors improve heat dissipation and reduce SO₂Cl₂ usage.

-

Oxidation : Catalytic mCPBA recycling systems lower waste generation.

-

Crystallization : Anti-solvent precipitation (hexane) replaces recrystallization for faster processing.

Comparative Analysis of Synthetic Methodologies

A comparison of peer-reviewed protocols reveals critical trends:

Table 4.1: Efficiency of Published Methods

The Organic Syntheses method remains the gold standard due to its reproducibility and enantiomeric excess.

Mechanistic Insights into Key Steps

Chlorination Mechanism

Sulfuryl chloride acts via a two-step electrophilic substitution:

Chemical Reactions Analysis

Oxidation of Sulfides to Sulfoxides

This compound efficiently oxidizes sulfides to sulfoxides with high enantiomeric excess (ee), making it valuable in asymmetric synthesis. A patented process demonstrates its application in synthesizing enantiomerically enriched sulfoxides, such as esomeprazole precursors .

Key Reaction Parameters

-

Solvent: Dichloromethane or methanol

-

Temperature: 25–30°C

-

Base: Diisopropyl ethyl amine (DIPEA)

-

Stoichiometry: 1.0–1.1 equivalents of oxaziridine

| Substrate | Product (Sulfoxide) | Yield (%) | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|---|

| Pyrmetazole sulfide | Esomeprazole | 98.24 | 74.67% R-isomer | R |

| BEDT-TTF derivative | Chiral sulfoxide | 90 | 44% ee | S |

The reaction proceeds via electrophilic oxygen transfer, where the oxaziridine’s strained three-membered ring facilitates selective oxidation .

α-Hydroxylation of Enolates

The compound mediates α-hydroxylation of enolates to form α-hydroxy ketones, critical in synthesizing chiral alcohols and pharmaceuticals. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates enolates, which react with the oxaziridine at low temperatures .

Mechanistic Insight

-

Base: LDA or NaHMDS deprotonates ketones to form enolates.

-

Reaction Pathway: SN2 mechanism, where the enolate attacks the electrophilic oxygen of the oxaziridine .

Experimental Data

| Substrate | Base | Temp (°C) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Tetralone | LDA | −78 | (R)-α-Hydroxy tetralone | 94 | 95 |

| Propiophenone | NaHMDS | 0 | (R)-α-Hydroxy propiophenone | 73 | 77 |

| 2-Octanol | KHMDS | 25 | (S)-α-Hydroxy ketone | 95 | 89 |

Comparative Reactivity with Other Oxaziridines

The dichlorocamphoryl group enhances enantioselectivity compared to analogs. Below is a performance comparison:

| Oxaziridine Derivative | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| (+)-(8,8-Dichlorocamphorylsulfonyl) | Tetralone | 94 | 95 |

| (1S)-(+)-Camphorsulfonyl | Tetralone | 66 | 36 |

| Di-t-butyl oxaziridine | Propiophenone | 70 | 47 |

The dichloro substitution increases steric bulk and electronic effects, improving stereochemical control .

Reaction Hazards and Stability

Thermal analysis reveals exothermic decomposition at 165–190°C (neat) and 73–84°C with FeCl₃·H₂O, necessitating strict temperature control during reactions .

Scientific Research Applications

Chemistry

Asymmetric Synthesis : The compound is widely used as a chiral oxidizing agent in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are critical in the pharmaceutical industry.

Oxidation Reactions : (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is effective in oxidizing various substrates, including:

- Sulfides to Sulfoxides

- Amines to Nitrones

- Alcohols to Carbonyls

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Sulfides | Sulfoxides | Low temperature |

| Amines | Nitrones | Chloroform solvent |

| Alcohols | Carbonyls | Methanol solvent |

Biology

The compound plays a significant role in synthesizing biologically active molecules. Its ability to introduce chirality into molecules enhances the therapeutic potential of drugs.

Case Study : In research focusing on enzyme mechanisms, this compound was employed to study enzyme inhibitors' effects on specific biochemical pathways. This application highlights its importance in drug discovery and development.

Medicine

In medicinal chemistry, the compound is utilized for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of drugs with improved efficacy and reduced side effects.

Example Application : The synthesis of anti-cancer agents often involves using this oxaziridine to achieve the desired stereochemistry necessary for biological activity.

Industry

The compound is also significant in producing fine chemicals and specialty materials. Its unique reactivity profile makes it suitable for various industrial applications, including:

- Production of agrochemicals

- Synthesis of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to the substrate. This process is facilitated by the electrophilic nature of the oxaziridine ring, which readily reacts with nucleophilic substrates . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Dichloro vs. Dimethoxy Derivatives

Key Compounds

- (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8)

- (±)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine (CAS 132342-04-2)

The dichloro derivative’s enhanced electrophilicity makes it superior for challenging oxidations, while the dimethoxy variant is more effective in non-aryl sulfide substrates due to reduced steric hindrance .

Enantiomeric Pair: (+)- vs. (−)-Dichlorocamphorylsulfonyl Oxaziridines

The enantiomer (−)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 139628-16-3) shares the same substituents but opposite stereochemistry. This inversion significantly impacts asymmetric induction:

Comparison with Non-Halogenated Camphorylsulfonyl Oxaziridines

Key Compound

- (1S)-(+)-(Camphorylsulfonyl)oxaziridine (CAS 104322-63-6)

The dichloro derivative’s superior enantioselectivity in enolate hydroxylation (e.g., 8-methoxy-tetralones) is attributed to chelation between the enolate’s metal ion and the Cl atoms, stabilizing a closed transition state .

Biological Activity

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent that plays a significant role in organic synthesis, particularly in the enantioselective oxidation of various substrates. Its unique structure and reactivity make it a valuable compound in both chemical and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical pathways, and its efficacy in synthesizing biologically active molecules.

- Molecular Formula : C10H13Cl2NO3S

- Molecular Weight : 298.19 g/mol

- CAS Number : 127184-05-8

The primary mechanism by which this compound exerts its biological activity involves the oxidation of enolates through an SN2 mechanism. This process leads to the formation of α-hydroxy ketones, which are critical intermediates in various biochemical reactions. The compound's action can be influenced by environmental factors such as pH, which affects the stability of the enolate anion .

Biochemical Pathways

The oxidation reactions facilitated by this compound are crucial for:

- Synthesis of Pharmaceuticals : It is used to create enantiomerically pure compounds that are essential for drug development.

- Metabolic Pathways : The compound participates in the synthesis and metabolism of various bioactive molecules, impacting pharmacological activity and efficacy.

1. Organic Synthesis

This compound is extensively utilized as a chiral oxidizing agent in asymmetric synthesis. Its ability to selectively oxidize substrates allows chemists to produce compounds with desired stereochemistry, which is vital for the development of pharmaceuticals and agrochemicals.

2. Biological Activity Studies

Research has demonstrated that this compound can effectively oxidize different tetrathiafulvalene derivatives with varying degrees of enantioselectivity:

- Weak enantioselectivity with TTF and TMTTF.

- Promising enantioselectivity (up to 44% ee) with BEDT-TTF .

Comparative Analysis

The effectiveness of this compound can be compared with other similar compounds in terms of enantioselectivity and reactivity:

| Compound Name | Enantioselectivity | Primary Application |

|---|---|---|

| This compound | Variable (up to 44% ee) | Asymmetric synthesis |

| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | Moderate | Chiral oxidation |

| Di-t-butyl oxaziridine | Low | General oxidation reactions |

Case Study 1: Oxidation of Sulfides

In a study involving sulfide oxidation using this compound, researchers observed that the compound effectively converted sulfides into sulfoxides under mild conditions. This reaction showcases its utility in synthesizing valuable intermediates for pharmaceuticals .

Case Study 2: Synthesis of Enantiomerically Pure Compounds

A notable application of this compound was demonstrated in the synthesis of flosequinan, where it was used to achieve a high enantiomeric excess through selective oxidation processes. This case highlights its importance in producing drugs with specific stereochemical configurations necessary for therapeutic efficacy .

Q & A

Q. Common issues :

- Incomplete enolate formation : Confirm enolate generation via ⁷Li NMR (δ ~0.68 ppm for lithium enolates) .

- Byproduct formation : Competing pathways (e.g., Baeyer-Villiger oxidation) may occur if reaction temperatures exceed −78°C .

- Solvent impurities : Trace water in THF can hydrolyze the oxaziridine; distill THF over Li before use .

Advanced: How does the reagent’s structure influence stereochemical outcomes in Rubottom oxidations?

The camphorylsulfonyl group’s rigidity and steric bulk enforce a specific transition state during enolate oxidation. The dichloro substituents at C8 enhance steric discrimination, favoring attack from the less hindered face. Computational models show the lithium enolate’s geometry aligns with the oxaziridine’s sulfonyl group to dictate ee .

Basic: What are the typical purification techniques post-oxidation with this reagent?

- Liquid-liquid extraction : Use pentane to remove unreacted oxaziridine and sulfonylimine byproducts .

- Chromatography : Silica gel with gradients like pentane/Et₂O (3:1) resolves α-hydroxy products from starting materials .

- Crystallization : High-ee products often crystallize directly from pentane/EtOAc mixtures .

Advanced: How to analyze reaction outcomes when using this reagent?

- TLC : Monitor reaction progress using COCl₂/H₂SO₄ spray (red spots for hydroxylated products; Rf ~0.45) .

- NMR : ¹H/¹³C NMR confirms α-hydroxy ketone formation (δ ~4.0 ppm for hydroxyl protons).

- Enantiomeric excess : Determine via chiral HPLC or polarimetry (e.g., [α]D values) .

Advanced: What are the limitations of this reagent in complex molecule synthesis?

- Steric hindrance : Bulky substrates (e.g., tricyclic enolates) may show reduced ee due to poor enolate-oxaziridine alignment .

- Functional group compatibility : Sensitive groups (e.g., epoxides) may undergo side reactions under basic conditions .

- Moderate yields : In isothiazole syntheses, yields drop to 55–76% due to competing sulfoxide over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.